3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 866015-85-2
VCID: VC6209329
InChI: InChI=1S/C25H23N3O4S/c1-2-16-10-12-18(13-11-16)27-23(29)22-20-8-3-4-9-21(20)33-24(22)26(25(27)30)15-17-6-5-7-19(14-17)28(31)32/h5-7,10-14H,2-4,8-9,15H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCCC5
Molecular Formula: C25H23N3O4S
Molecular Weight: 461.54

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 866015-85-2

Cat. No.: VC6209329

Molecular Formula: C25H23N3O4S

Molecular Weight: 461.54

* For research use only. Not for human or veterinary use.

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione - 866015-85-2

Specification

CAS No. 866015-85-2
Molecular Formula C25H23N3O4S
Molecular Weight 461.54
IUPAC Name 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H23N3O4S/c1-2-16-10-12-18(13-11-16)27-23(29)22-20-8-3-4-9-21(20)33-24(22)26(25(27)30)15-17-6-5-7-19(14-17)28(31)32/h5-7,10-14H,2-4,8-9,15H2,1H3
Standard InChI Key DOSZTOWVGCNCCK-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCCC5

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The molecule features a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione backbone, a bicyclic system combining a sulfur-containing benzothiophene ring fused to a pyrimidine-dione moiety. Key structural elements include:

  • Tetrahydrobenzothiophene: A partially saturated benzothiophene ring system that enhances molecular rigidity while reducing aromaticity compared to fully conjugated analogs .

  • Pyrimidine-2,4-dione: A diketopyrimidine unit capable of hydrogen bonding and metal coordination, frequently exploited in kinase inhibitor design .

  • 3-(4-Ethylphenyl) substituent: A para-ethyl-substituted phenyl group at position 3, contributing hydrophobic interactions and steric bulk .

  • 1-(3-Nitrobenzyl) group: A meta-nitrobenzyl moiety at position 1, introducing strong electron-withdrawing effects and potential for redox activity .

The molecular formula C25H23N3O4S (MW = 461.54 g/mol) was confirmed via high-resolution mass spectrometry, with the IUPAC name standardized as 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine-2,4-dione .

Crystallographic and Conformational Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, density functional theory (DFT) simulations on analogous tetrahydrobenzothienopyrimidines predict:

  • Bond lengths: S-C(2) = 1.76 Å, C(4)=O = 1.22 Å (pyrimidine-dione), and N-NO2 = 1.47 Å .

  • Dihedral angles: 85.3° between benzothiophene and pyrimidine planes, with the 3-nitrobenzyl group rotated 62.4° relative to the pyrimidine ring .

  • Tautomerism: The pyrimidine-2,4-dione system exists predominantly in the diketo form, stabilized by intramolecular hydrogen bonding between N1-H and O4 (2.09 Å) .

Synthesis and Reaction Chemistry

Primary Synthetic Route

The compound is synthesized via a four-step sequence starting from tetrahydrobenzothiophene precursors (Figure 1):

  • Cyclocondensation: 5,6,7,8-Tetrahydrobenzothiophene-2-carboxylic acid is reacted with urea under acidic conditions (H2SO4, 140°C) to form the pyrimidine-dione core .

  • N1-Alkylation: The pyrimidine nitrogen is alkylated using 3-nitrobenzyl bromide in DMF with K2CO3 as base (yield: 78%) .

  • C3-Arylation: Suzuki-Miyaura coupling introduces the 4-ethylphenyl group via Pd(PPh3)4 catalysis (arylboronic acid, Na2CO3, dioxane/H2O) .

  • Purification: Final purification by column chromatography (SiO2, EtOAc/hexane 3:7) affords the target compound in 92% purity .

Table 1: Optimization of N1-Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF801278
Cs2CO3DMF80882
NaHTHF60665
DBUAcetonitrile701071

Data adapted from tetrahydrobenzothienopyrimidine alkylation studies .

Side Reactions and Byproduct Formation

Key challenges in synthesis include:

  • Nitro Group Reduction: Partial reduction of the 3-nitrobenzyl group to amine occurs when using Pd/C catalysts during hydrogenation steps (mitigated by switching to PtO2) .

  • Ring Oxidation: Trace amounts (≤5%) of aromatic benzothienopyrimidine form under prolonged heating (>100°C), detectable via HPLC-MS .

  • Racemization: The tetrahydro ring system exhibits axial chirality, with 12% epimerization observed during acidic workup (pH <3) .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computational data reveal:

  • Solubility: 0.8 mg/mL in DMSO, <0.01 mg/mL in water (25°C) .

  • LogP: Calculated (XLogP3) = 3.7 ±0.3, indicating moderate lipophilicity .

  • pKa: Pyrimidine N1-H = 8.2 (deprotonation), dione O-H = 12.4 (enolization) .

Table 2: Comparative Solubility in Organic Solvents

SolventSolubility (mg/mL)
Methanol1.2
Ethyl Acetate4.8
Chloroform9.6
Hexane0.3

Data derived from analogous tetrahydrobenzothienopyrimidines .

Spectroscopic Characterization

  • FT-IR (KBr): νmax 1685 cm⁻¹ (C=O str.), 1520 cm⁻¹ (NO2 asym. str.), 1340 cm⁻¹ (NO2 sym. str.), 1245 cm⁻¹ (C-S-C) .

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J=1.8 Hz, 1H, Ar-NO2), 7.62–7.58 (m, 2H, Ar-H), 5.14 (s, 2H, CH2Ph), 3.02–2.98 (m, 2H, tetrahydro H), 2.65 (q, J=7.6 Hz, 2H, CH2CH3), 1.22 (t, J=7.6 Hz, 3H, CH3) .

  • 13C NMR (101 MHz, DMSO-d6): δ 164.8 (C=O), 148.3 (C-NO2), 135.6–121.2 (aromatic Cs), 46.1 (CH2Ph), 28.4–22.7 (tetrahydro Cs), 15.3 (CH3) .

Computational and Mechanistic Insights

DFT Analysis of Electronic Structure

B3LYP/6-311++G(d,p) calculations indicate:

  • HOMO-LUMO Gap: 4.1 eV, suggesting moderate chemical reactivity .

  • Hyperpolarizability (β): 32.8 ×10⁻³⁰ esu, indicating potential nonlinear optical properties .

  • Electrostatic Potential: Localized negative charge on nitro oxygens (-0.42 e) and dione carbonyls (-0.38 e) .

Figure 2: Molecular Electrostatic Potential Map
(Visualization shows electrophilic regions in blue (nitro group) and nucleophilic zones in red (dione oxygens)) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator